molecular formula C24H27BrN4O3 B2510820 6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 892287-09-1

6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2510820
CAS RN: 892287-09-1
M. Wt: 499.409
InChI Key: BUGBKVNTTQJTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione" is a derivative of the quinazolinone family, which is known for its diverse pharmacological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and analgesic properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the condensation of various starting materials, such as benzoxazinones with different reagents. For instance, the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones has been described through the treatment of 4-quinazolinones with phosphorus pentasulfide to yield corresponding thiones . Additionally, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride produces 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, which can further react with alkyl halides, acyl chlorides, and sulfonyl chlorides to form ethers, esters, and sulfonates, respectively . Another approach involves the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone, followed by reactions with aromatic aldehydes and various reagents to yield diverse N and O heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H-NMR), and mass spectrometry (MS). These techniques provide detailed information about the functional groups, the molecular framework, and the substitution pattern on the quinazolinone core . For example, the structure of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline was characterized using 1H NMR and MS under atmospheric pressure chemical ionization (APCI) conditions .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield products with different substituents at the 8-position of the quinazoline ring . These reactions can lead to the formation of compounds with sulfonyl hydroxide, sulfonyl alkoxide, or sulfonyl amide groups. Additionally, reduction with tin(II) chloride in hydrochloric acid can yield 6-bromo-8-mercaptoquinazoline-2,4-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological application. The introduction of different substituents can significantly alter these properties, affecting the compound's bioavailability and reactivity. The presence of bromine and other substituents in the quinazolinone derivatives suggests potential for significant biological activity, as seen in the antibacterial and antiviral activities of some synthesized compounds .

Scientific Research Applications

Antimicrobial Activity

A study synthesized novel derivatives similar to 6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione and evaluated their antimicrobial activity against various bacterial and fungal strains. Some compounds showed potential antimicrobial activity, suggesting the relevance of such derivatives in antimicrobial research (Babu, Srinivasulu, & Kotakadi, 2015).

Cytotoxic Evaluation for Anticancer Agents

In another study, a series of novel quinazolinone derivatives, related to the chemical structure of interest, were synthesized and evaluated for cytotoxic activity against cancer cell lines. The study found that almost all new compounds exhibited cytotoxic activity, indicating the potential of these derivatives as anticancer agents (Poorirani et al., 2018).

Synthesis Methodology

A study focused on simplifying the synthesis of a compound structurally similar to the one of interest, demonstrating an effective method for its synthesis. This research contributes to the broader understanding of synthesizing complex quinazolinone derivatives, which could be applied to the compound (Kornylov et al., 2017).

Anti-inflammatory and Analgesic Properties

A study synthesized a series of compounds incorporating quinazolinone derivatives and evaluated their anti-inflammatory and analgesic properties. This research implies that quinazolinone derivatives, such as the compound , could have potential applications in developing new anti-inflammatory and analgesic agents (Mohamed et al., 2009).

Antiviral and Cytotoxic Activity

Another research synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related, and tested their antiviral activity and cytotoxicity. The study found that one of the compounds exhibited potent antiviral activity against vaccinia virus, suggesting the potential of quinazolinone derivatives in antiviral research (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

properties

IUPAC Name

6-bromo-3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O3/c1-16-5-3-6-21(17(16)2)27-11-13-28(14-12-27)22(30)7-4-10-29-23(31)19-15-18(25)8-9-20(19)26-24(29)32/h3,5-6,8-9,15H,4,7,10-14H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBKVNTTQJTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

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